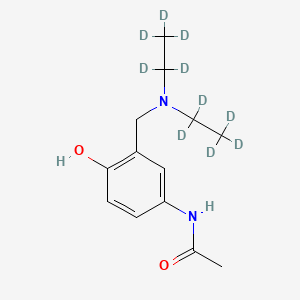

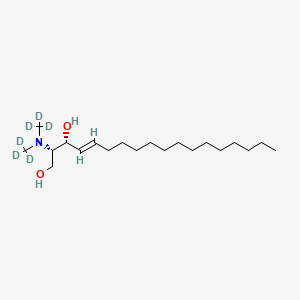

![molecular formula C9H8BrF3N2O B587198 N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide CAS No. 157554-73-9](/img/structure/B587198.png)

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide” is a chemical compound with a molecular formula of C9H7BrF3NO . It is a derivative of 2-Bromo-5-(trifluoromethyl)aniline .

Synthesis Analysis

The synthesis of such compounds often involves palladium-catalyzed coupling reactions . For instance, the intermediate can be formed by a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis

The molecular structure of “N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide” can be analyzed using various computational methods. For example, isotropic 19F NMR chemical shifts can be estimated for each of the three tags for the vapor phase (Py = 0.4) and for solvents of varying polarity .Chemical Reactions Analysis

The chemical reactions involving “N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide” can be complex. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The protodeboronation of pinacol boronic esters is another reaction that can be involved .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide” include a density of 1.7±0.1 g/cm3, boiling point of 243.1±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 48.0±3.0 kJ/mol .Applications De Recherche Scientifique

Anticancer Activity

The trifluoromethyl group in compounds like N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide is often associated with anticancer properties. The presence of this group can enhance the biological activity of pharmacophores by increasing their lipophilicity and thus their ability to interact with biological targets. Research has shown that modifications of the phenyl ring with trifluoromethyl groups can lead to compounds that are effective in inhibiting cancer cell growth .

Antimicrobial Properties

Compounds containing the 2-aminothiazole scaffold, which is structurally similar to N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide, have been reported to exhibit antimicrobial activity. This includes action against bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Anti-inflammatory Uses

The structural features of N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide suggest potential anti-inflammatory applications. The trifluoromethyl group is known to enhance the potency of anti-inflammatory drugs, and its incorporation into compounds can lead to new therapeutic agents for treating inflammation-related conditions .

Enzyme Inhibition

This compound may serve as a building block for the synthesis of enzyme inhibitors. The bromo and trifluoromethyl substituents are particularly useful in the design of selective enzyme inhibitors, which can be used to treat various diseases, including metabolic disorders and viral infections .

Fluorine NMR Studies

The trifluoromethyl group is highly sensitive in fluorine (19F) NMR studies, which makes it useful for probing the structure and dynamics of proteins. Compounds like N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide can be tagged to proteins to study their conformational changes and interactions .

Material Science Applications

The unique electronic properties of the trifluoromethyl group can be exploited in material science. Compounds with this group can be used to modify the surface properties of materials, leading to applications in the development of coatings, polymers, and electronic devices .

Drug Discovery and Development

The structural diversity and biological activity associated with the trifluoromethyl group make N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide a valuable compound in drug discovery. It can be used to create novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles .

Hepatitis C Virus (HCV) NS3 Protease Inhibition

Specific derivatives of N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide have been utilized in the synthesis and biochemical evaluation of inhibitors of the HCV NS3 protease. This highlights its potential application in the treatment of hepatitis C .

Safety and Hazards

Orientations Futures

The future directions for the study and application of “N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide” could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. This could include its use as a building block in organic synthesis, its potential biological activities, and its photophysical properties .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes involved in drug metabolism, such as cytochrome p450 enzymes .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity . The bromine atom in the compound may also play a role in its reactivity, possibly through electrophilic aromatic substitution .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis and biochemical evaluation of inhibitors of certain biochemical pathways .

Pharmacokinetics

The compound is expected to have high gi absorption and is likely bbb permeant . It is not a P-gp substrate and has a moderate Log Kp (skin permeation) of -5.67 cm/s . The compound’s lipophilicity is indicated by an iLOGP of 1.83 .

Result of Action

Similar compounds have been known to have anti-inflammatory and antitumor effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s chemical shift dispersion is sensitive to changes in the local dielectric and magnetic shielding environment . Moreover, the compound’s reactivity and stability may be influenced by factors such as temperature and light exposure .

Propriétés

IUPAC Name |

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3N2O/c1-4(16)15-8-2-5(9(11,12)13)6(10)3-7(8)14/h2-3H,14H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFIUMYQUMQVNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678893 |

Source

|

| Record name | N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide | |

CAS RN |

157554-73-9 |

Source

|

| Record name | N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

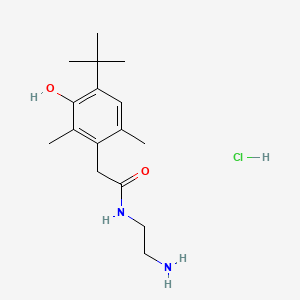

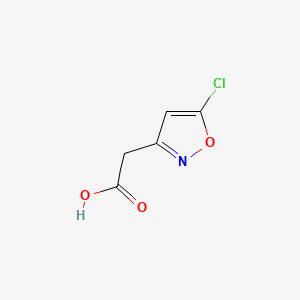

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)

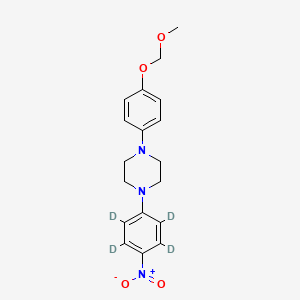

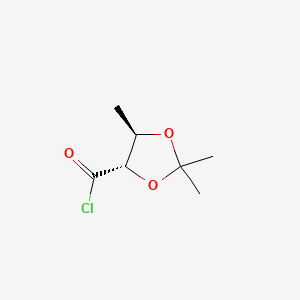

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)